molecular formula C24H27N3O3S B5980176 2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione

Cat. No.: B5980176
M. Wt: 437.6 g/mol
InChI Key: DRTLJCUZFCCBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is a complex organic compound that features a piperazine ring, a thiophene ring, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group. The thiophene ring is then incorporated through a series of substitution reactions. The final step involves the formation of the cyclohexane-1,3-dione core under controlled conditions, often using a combination of heat and catalysts to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may participate in electron transfer processes. The compound’s overall effect is mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 3-(piperazin-1-yl)-1,2-benzothiazole

Uniqueness

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is unique due to its combination of a piperazine ring, a thiophene ring, and a cyclohexane-1,3-dione core. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c28-21-15-19(23-7-4-14-31-23)16-22(29)20(21)17-25-8-9-26-10-12-27(13-11-26)24(30)18-5-2-1-3-6-18/h1-7,14,17,19,28H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTLJCUZFCCBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.